molecular formula C16H13F3N6O B2365432 N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034605-76-8

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2365432
CAS No.: 2034605-76-8
M. Wt: 362.316
InChI Key: QRNOUAAFKDZMEE-UHFFFAOYSA-N
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Description

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a pyrazine ring, a pyrazole ring, and a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-yl)amides: These compounds share a similar amide linkage but differ in the heterocyclic rings attached.

    3-bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine scaffold but differ in the substituents attached.

Uniqueness

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its pyrazine, pyrazole, and nicotinamide moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N6O/c17-16(18,19)14-2-1-11(9-23-14)15(26)22-6-8-25-7-3-12(24-25)13-10-20-4-5-21-13/h1-5,7,9-10H,6,8H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNOUAAFKDZMEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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